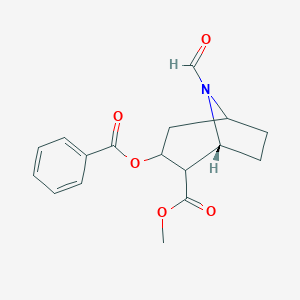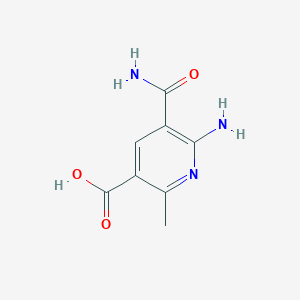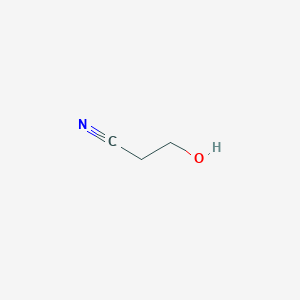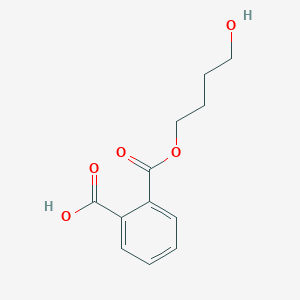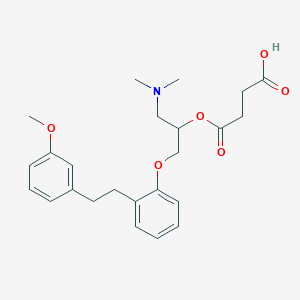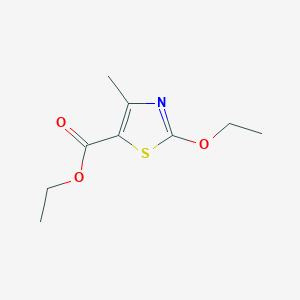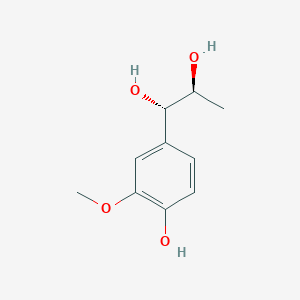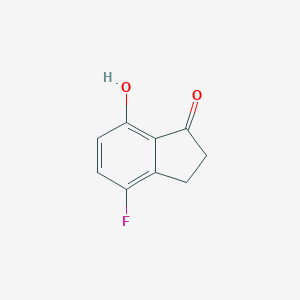
4-氟-7-羟基-2,3-二氢-1H-茚满-1-酮
描述
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential biological activities. For instance, the synthesis of 1-(4-fluorophenyl)-4-[3-(2-,3- and 4-alkyloxyphenylcarbamoyloxy)-2-hydroxypropyl] piperaziniumchlorides is described, which involves the introduction of a fluorine atom into the aromatic ring . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, is achieved through substitution and hydrolysis reactions . These methods could potentially be adapted for the synthesis of "4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one."
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for understanding their reactivity and interaction with biological targets. The optimized molecular structure and vibrational frequencies of related compounds have been investigated using experimental techniques and theoretical calculations, such as FT-IR, NBO, and HOMO-LUMO analyses . These studies reveal the stability of the molecules and the charge transfer within them, which are important for predicting the reactivity of "4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one."
Chemical Reactions Analysis
The reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For example, the negative charge on the carbonyl group makes it a reactive site in the molecule . The intermolecular hydrogen bonds formed in the crystal structures of these compounds also play a significant role in stabilizing their structures and could influence their reactivity in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the presence of fluorine. The crystal structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, shows that the molecule is essentially planar with specific intermolecular interactions . These properties are important for understanding the behavior of "4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one" in different environments and could influence its solubility, stability, and overall reactivity.
科学研究应用
Synthesis of Fluorinated Compounds
Research in the field of organic synthesis demonstrates the importance of fluorinated compounds due to their unique chemical properties, such as high stability and distinctive reactivity. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, has been developed, emphasizing the relevance of fluorinated intermediates in pharmaceutical manufacturing (Qiu et al., 2009).
Fluorescent Chemosensors
Fluorinated compounds, such as 4-Methyl-2,6-diformylphenol (DFP), serve as platforms for the development of chemosensors capable of detecting various analytes, including metal ions and neutral molecules. This application is crucial for environmental monitoring, medical diagnostics, and chemical research (Roy, 2021).
Imaging Studies
In the medical field, fluorinated compounds are utilized in imaging studies to diagnose and monitor diseases. [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), for example, is a tracer used in positron emission tomography (PET) for studying Parkinson’s disease, showcasing the role of fluorinated compounds in enhancing diagnostic accuracy (Kumakura & Cumming, 2009).
Polymer Technology
Fluoropolymers, characterized by their high molecular weight and chemical stability, have applications in various industries, including aerospace and medical devices. Research on these polymers highlights their negligible residual monomer content and exceptional biological stability, which are advantageous for developing durable and safe materials (Henry et al., 2018).
Green Chemistry
The development of aqueous fluoroalkylation reactions is a significant step towards environmentally friendly chemical synthesis. These methods enable the efficient incorporation of fluorinated groups into target molecules, demonstrating the potential of fluorinated compounds in green chemistry applications (Song et al., 2018).
Liquid Crystal Technology
Fluorinated liquid crystals are used in display technologies due to their peculiar properties, such as optical anisotropy and low friction. The incorporation of fluorine atoms into liquid crystals allows for the tailoring of their physical properties, enhancing their performance in electronic devices (Hird, 2007).
安全和危害
属性
IUPAC Name |
4-fluoro-7-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUZCYGMCGKOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570727 | |
| Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
136191-16-7 | |
| Record name | 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

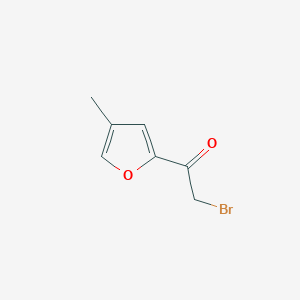
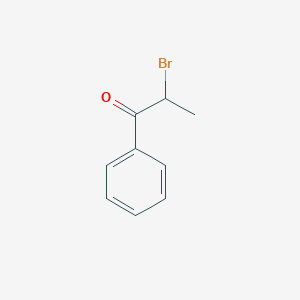
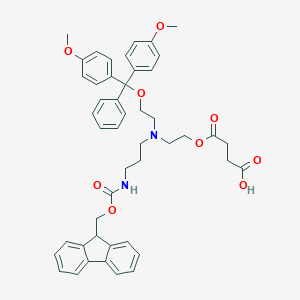
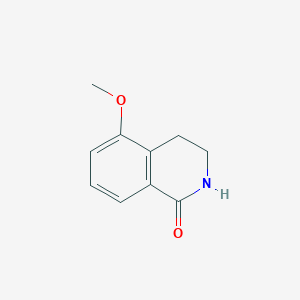
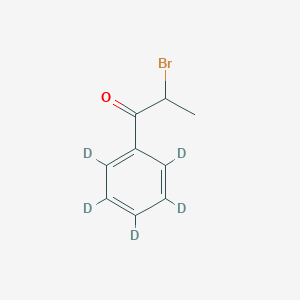
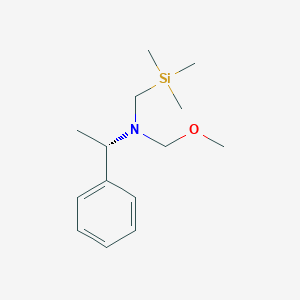
![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
